molecular formula C16H13NO2S B11839021 1-Tosylisoquinoline CAS No. 62141-44-0

1-Tosylisoquinoline

Cat. No.: B11839021
CAS No.: 62141-44-0
M. Wt: 283.3 g/mol
InChI Key: YDHUXGPTSRGDKY-UHFFFAOYSA-N
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Description

1-Tosylisoquinoline is a valuable synthetic intermediate in organic chemistry and drug discovery research. The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and bioactive molecules with a broad spectrum of documented biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . The incorporation of the tosyl group enhances the compound's utility as a versatile building block for further chemical modifications, making it a key reagent for constructing more complex molecules. Researchers utilize this compound in the synthesis of novel compounds, particularly in the development of potential pharmacologically active agents. Isoquinoline derivatives are frequently explored for their ability to interact with biological targets like DNA and enzymes, with some complexes demonstrating potent activity in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms such as mitochondrial dysfunction and ROS generation . This compound serves as a critical precursor in the quest for new therapeutic leads, especially in the fields of oncology and infectious diseases. This product is strictly labeled For Research Use Only (RUO) and is not intended for direct diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62141-44-0

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylisoquinoline

InChI

InChI=1S/C16H13NO2S/c1-12-6-8-14(9-7-12)20(18,19)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3

InChI Key

YDHUXGPTSRGDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 Tosylisoquinoline and Its Derivatives

Direct N-Tosylisoquinoline Synthesis Approaches

The direct synthesis of N-tosylisoquinolines can be achieved through several catalytic methods that facilitate the formation of the heterocyclic ring system with the tosyl group already in place or as part of a key intermediate.

Transition-Metal Catalyzed Routes

Transition-metal catalysis offers a powerful toolkit for the synthesis of complex heterocyclic structures like isoquinolines. Catalysts based on indium, copper, and cobalt have been effectively employed to construct the isoquinoline (B145761) core through various cyclization and annulation strategies.

The imino Diels-Alder reaction is a robust method for the construction of nitrogen-containing six-membered rings. The use of a Lewis acid catalyst, such as Indium(III) chloride (InCl₃), has been shown to efficiently promote the [4+2] cycloaddition of imines with suitable dienes, leading to the formation of tetrahydroquinoline derivatives, which can be precursors to isoquinolines. bohrium.comacs.orglookchem.com While direct synthesis of 1-tosylisoquinoline via this method is not extensively documented in the provided literature, the general principle can be applied to N-tosyl imines.

In a typical reaction, an N-arylaldimine reacts with a diene in the presence of a catalytic amount of InCl₃. bohrium.comlookchem.com For instance, the reaction of N-arylaldimines with cyclopentadiene (B3395910) in acetonitrile (B52724) at room temperature, catalyzed by 20 mol% InCl₃, proceeds smoothly to afford the corresponding indolylquinoline derivatives in good yields. bohrium.com This methodology has been used to synthesize a variety of quinoline (B57606) derivatives by reacting different N-arylaldimines with dienes like cyclopentadiene and 3,4-dihydro-2H-pyran. bohrium.comacs.orglookchem.com The reaction demonstrates the versatility of InCl₃ as a catalyst for imino Diels-Alder reactions. acs.org

Table 1: Indium(III) Chloride-Catalyzed Imino Diels-Alder Reaction of N-Arylaldimines with Cyclopentadiene bohrium.com

EntryN-Arylaldimine Substituent (R)ProductYield (%)
1H8-Indolyl-3a,4,5,9b-tetrahydrocyclopenta[c]quinoline83
24-Me8-(5-Methylindolyl)-3a,4,5,9b-tetrahydrocyclopenta[c]quinoline80
34-Cl8-(5-Chloroindolyl)-3a,4,5,9b-tetrahydrocyclopenta[c]quinoline85
44-F8-(5-Fluoroindolyl)-3a,4,5,9b-tetrahydrocyclopenta[c]quinoline82

Reaction Conditions: N-arylaldimine (1 mmol), cyclopentadiene (1.5 mmol), InCl₃ (20 mol%), acetonitrile, room temperature, 1 hour.

Copper catalysts have proven to be highly effective in facilitating the intramolecular cyclization of various substrates to form the isoquinoline core. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

One notable approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This method allows for the selective synthesis of isoquinolines or isoquinoline N-oxides by choosing the appropriate protecting group on the oxime. nih.gov For the synthesis of isoquinolines, the reaction of (E)-2-alkynylaryl ketone O-methyl oximes in the presence of a copper(I) catalyst in water at 80 °C leads to the desired products in good to excellent yields. nih.gov This methodology was successfully applied to the total synthesis of the isoquinoline alkaloid moxaverine. nih.gov

Another copper-catalyzed approach involves the tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites to yield benzo[d] nih.govresearchgate.netthiazin-2-yl phosphonates. nih.gov While not directly yielding isoquinolines, this demonstrates copper's ability to mediate complex cyclizations involving nitrogen and sulfur heterocycles. In this reaction, CuCl₂ was found to be the optimal catalyst. nih.gov

Table 2: Copper(I)-Catalyzed Intramolecular Cyclization of (E)-2-Alkynylaryl Ketone O-Methyl Oximes nih.gov

EntryProductYield (%)
1MePh1-Methyl-3-phenylisoquinoline95
2Me4-Me-C₆H₄1-Methyl-3-(p-tolyl)isoquinoline96
3Me4-tBu-C₆H₄3-(4-(tert-Butyl)phenyl)-1-methylisoquinoline94
4Me4-MeO-C₆H₄3-(4-Methoxyphenyl)-1-methylisoquinoline90

Reaction Conditions: Substrate (0.2 mmol), CuI (10 mol%), H₂O (2 mL), 80 °C, 24 h.

Cobalt catalysts have emerged as a cost-effective and efficient alternative for the synthesis of isoquinoline derivatives, often through C-H activation and annulation strategies. These methods allow for the construction of the isoquinoline ring from readily available starting materials.

A significant development is the cobalt-catalyzed [4+2] annulation of N-chlorobenzamides with alkynes, which provides access to isoquinolone scaffolds. chemrxiv.org More directly relevant to the synthesis of this compound is the cobalt-catalyzed annulation of N-tosylhydrazones with alkynes, which furnishes substituted isoquinolines. nih.gov This reaction showcases the utility of cobalt in constructing the core isoquinoline structure with a nitrogen substituent that can be a precursor to or a tosyl group itself. Furthermore, cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes has been developed to produce fluoroalkylated isoquinolinones in excellent yields. nih.gov

Table 3: Cobalt-Catalyzed Annulation of Benzamides with Diphenylacetylene (B1204595) nih.gov

Reaction Conditions: Benzamide (0.5 mmol), diphenylacetylene (1.0 mmol), Co(acac)₂·2H₂O (10 mol%), AgOAc (2.0 equiv), CsOAc (1.0 equiv), DCE, 120 °C, 24 h. The table represents the synthesis of isoquinolinones, which are structurally related to the target compound.

Annulation and Ring-Forming Strategies

Annulation reactions provide a convergent approach to complex cyclic systems by forming multiple bonds in a single synthetic operation. These strategies are particularly useful for constructing the fused bicyclic system of isoquinoline.

Ynamides, alkynes bearing a nitrogen atom with an electron-withdrawing group, are versatile building blocks in organic synthesis. Their unique reactivity allows them to participate in various cycloaddition and annulation reactions to form heterocyclic structures.

One strategy involves the reaction of N-acyl enamides with benzyne, which undergoes a [4+2] cycloaddition followed by dehydrative aromatization to yield isoquinolines in good to excellent yields. organic-chemistry.org This metal-free method demonstrates the inherent reactivity of ynamide precursors in forming the isoquinoline core. More recently, a TMSOTf-catalyzed desulfurizative annulation of ynamides with 1,2-benzisothiazoles has been developed to access 3-aminoisoquinolines. acs.org This reaction proceeds under heating conditions and offers a route to 4-alkyl-substituted 3-aminoisoquinolines, which are not readily accessible by other methods. acs.org

A tandem strategy involving the benzannulation of cyclobutenones or diazo ketones with N-propargyl-substituted ynamides generates highly substituted anilines. These intermediates can then undergo further cyclization to form quinolines, demonstrating the utility of ynamides in building complex heterocyclic systems. mit.edu

Table 4: TMSOTf-Catalyzed Desulfurizative Annulation of Ynamides with 3-Chloro-1,2-benzisothiazole (B19369) acs.org

EntryYnamide Substituent (R)ProductYield (%)
1n-Bu3-Amino-4-butylisoquinoline derivative85
2Ph3-Amino-4-phenylisoquinoline derivative72
3Cy3-Amino-4-cyclohexylisoquinoline derivative78
4Bn3-Amino-4-benzylisoquinoline derivative81

Reaction Conditions: Ynamide (0.3 mmol), 3-chloro-1,2-benzisothiazole (0.2 mmol), TMSOTf (0.1 mmol), DCE, 80 °C, 12 h.

Ring-Closing Metathesis Approaches to Cyclic α,β-Dehydroamino Acid Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful technique for the synthesis of various carbo- and heterocyclic structures, including cyclic amino acid derivatives. This method is particularly valuable due to the development of robust ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, which exhibit high tolerance to numerous functional groups. nih.gov While RCM is broadly applied to peptide and amino acid chemistry, its application in creating cyclic α,β-dehydroamino acid derivatives, which can be precursors or structural components of complex isoquinoline systems, is a key area of research. researchgate.netnih.gov

The general strategy involves the synthesis of an acyclic diene precursor derived from an amino acid, followed by an intramolecular cyclization via RCM. researchgate.net For instance, peptidic dienes can be cyclized through Cα–N′ or Cβ2–N′ linkages to form conformationally constrained peptidomimetics. researchgate.net The synthesis of five-, six-, and seven-membered rings is readily achievable using this methodology. researchgate.net The efficiency and stereoselectivity of the cyclization can be influenced by the choice of catalyst and reaction conditions. nih.gov For example, the second-generation Hoveyda-Grubbs catalyst has demonstrated excellent yields and high (E)-selectivity in the cyclization of certain peptides. nih.gov

A divergent approach using RCM as the key step has been successfully employed to synthesize complex molecules like conduramine B-2 and ent-conduramine F-2 from a common precursor. rsc.org This highlights the versatility of RCM in building diverse molecular scaffolds from a single starting point. rsc.org Although direct RCM can sometimes be challenging, leading to dimerization or decomposition, alternative strategies such as ring-closing alkyne metathesis (RCAM) have been successfully used to construct macrocyclic systems that can be later converted to the desired alkene. nih.gov

One-Pot Multicomponent Synthetic Protocols

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of synthetic efficiency, operational simplicity, and atom economy, making them highly attractive for constructing complex heterocyclic scaffolds like isoquinolines. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a single step to generate a product that incorporates structural elements from each component. acs.orgacs.org

A notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which can be used as an initial step in a sequence to produce imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.gov In this process, aminopyridines, isocyanides, and aldehydes are reacted in the presence of a Lewis acid catalyst, such as Yb(OTf)₃, to form GBB adducts in high yields (89–98%). beilstein-journals.orgnih.gov These intermediates can then undergo further transformations, such as N-acylation and an intramolecular Diels-Alder (IMDA) reaction, to build the final fused isoquinolinone structure. beilstein-journals.orgnih.gov The success of the subsequent reactions is highly dependent on the substituents from the initial components. For example, reactions with n-butyl isocyanide led to high yields (68–85%) of the final products. beilstein-journals.orgnih.gov

Another MCR approach involves the reaction between isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. acs.orgacs.org This protocol yields complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides in moderate to excellent yields. acs.orgacs.org The reaction proceeds through the formation of a spirooxindole intermediate, followed by cleavage of the isatin C2–C3 bond and subsequent addition of a second tetrahydroisoquinoline molecule. acs.orgacs.org Optimization studies identified toluene (B28343) as the ideal solvent at 90 °C, producing the desired product in 86% yield. acs.org

The following table summarizes the optimized conditions for this three-component reaction.

EntryReactant 1Reactant 2Reactant 3Catalyst (mol%)SolventTemp (°C)Yield (%)
1IsatinTHIQPhenylacetyleneBenzoic Acid (20)Toluene9086

Data sourced from a study on the multicomponent synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org

Furthermore, simpler three-component reactions using isoquinoline or quinoline, activated acetylenic compounds, and ammonium (B1175870) acetate (B1210297) have been developed to produce isoquinoline or quinoline derivatives efficiently and in high yields under green conditions. iau.ir

Synthesis via Functional Group Interconversions Involving Isoquinoline Scaffolds

Reactions of Tosyl Azide (B81097) with Carbonyl Compounds and Enolates

The reaction of tosyl azide with 1,3-dicarbonyl compounds is a primary method for diazo transfer. However, its application to indanedione derivatives can lead to unexpected and complex reactivity. When 2-phenoxy-2,3-dihydro-1H-indane-1,3-dione reacts with tosyl azide, it does not produce the anticipated diazo transfer product. rsc.org Instead, the reaction yields a dimeric indanedione, a result attributed to the preferential fragmentation of a transient hydroxytriazoline intermediate. rsc.org

In a different solvent system, the reaction between tosyl azide and 2-phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione in HMPA results in a ring-expanded hydroxybenzopyran. rsc.org Conversely, performing the same reaction in THF with triethylamine (B128534) affords 2-diazo-2,3-dihydro-1H-indane-1,3-dione along with several sulfur-containing byproducts. rsc.org These varied outcomes underscore the sensitive dependence of the reaction pathway on the substrate and conditions. The formation of 2-diazo-1H-indene-1,3(2H)-dione from the parent indane-1,3-dione via diazotization with tosyl azide is a more established transformation, with yields reaching up to 93% under optimal conditions. nih.govjazanu.edu.sa This diazo compound is a versatile intermediate that can be converted to other structures, such as isochromane-1,4-dione. nih.govjazanu.edu.sa

Diazo transfer reactions utilizing tosyl azide (TsN₃) are a cornerstone of organic synthesis for introducing a diazo group into molecules containing active methylene (B1212753) groups. organic-chemistry.org This method is particularly effective for preparing 2-diazo-1,3-dicarbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.orgrsc.org Despite the potential hazards associated with tosyl azide, it remains one of the most efficient and cost-effective reagents for large-scale diazo transfer, outperforming many alternatives. organic-chemistry.orgucc.ie

The standard procedure involves reacting a 1,3-dicarbonyl compound with tosyl azide in the presence of a base, such as triethylamine. rsc.org The reaction mechanism proceeds via the electrophilic addition of the enolate to the azide, followed by the elimination of p-toluenesulfonamide (B41071) to yield the diazo product. jazanu.edu.sa A key challenge is the removal of the p-toluenesulfonamide byproduct, but optimized chromatographic purification on silica (B1680970) gel or alumina (B75360) allows for the isolation of highly pure diazo compounds with yields up to 94%. organic-chemistry.org To mitigate risks on a larger scale, continuous flow processes have been developed where tosyl azide is generated in-situ and used immediately in a telescoped reaction, safely producing multi-gram quantities of α-diazocarbonyls. rsc.orgucc.ieresearchgate.netnih.gov

The following table presents yields for the synthesis of various 2-diazo-1,3-dicarbonyl compounds using tosyl azide.

SubstrateProductYield (%)
Cyclohexane-1,3-dione2-Diazocyclohexane-1,3-dione90
Dimedone2-Diazodimedone94
Indane-1,3-dione2-Diazo-1H-indene-1,3(2H)-dione93

Data compiled from studies on diazo-transfer reactions. nih.govorganic-chemistry.org

The reaction's scope extends to carbocyclic β-keto esters, though in some cases, it can lead to ring-opened diazo amido esters rather than simple diazo transfer. rsc.org

Oxidative Coupling and Rearrangement Reactions

Modern synthetic strategies for isoquinoline derivatives increasingly rely on oxidative coupling and rearrangement reactions, often catalyzed by transition metals, though metal-free options are also prevalent. organic-chemistry.orgthieme.de These methods facilitate the construction of the isoquinoline core through C-H bond activation and annulation pathways. mdpi.com

A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes provides a metal-free route to isoquinoline-1,3(2H,4H)-dione derivatives in good yields. rsc.org This process involves an oxidative cross-coupling of the alkene with the aldehyde, followed by a radical addition to the aromatic ring. rsc.org Another powerful technique is the oxidative cross-dehydrogenative coupling (CDC) strategy, which has been used for the C-aroylation of isoquinolines with arylmethanols under transition-metal-free conditions, using K₂S₂O₈ as the oxidant. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation has enabled the one-pot synthesis of multisubstituted isoquinolines from in-situ generated oximes and internal alkynes. organic-chemistry.org Similarly, Ruthenium(II) catalyzes the C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides to furnish isoquinolines without requiring an external oxidant. organic-chemistry.org These methods represent efficient and atom-economical approaches to assembling the isoquinoline framework from readily available starting materials. organic-chemistry.orgmdpi.com

Asymmetric Desymmetrization Techniques in N-Tosyl Isoquinoline Formation

Asymmetric desymmetrization has emerged as a powerful strategy in organic synthesis for the creation of chiral molecules from prochiral or meso starting materials. This approach involves the differentiation of two or more symmetry-equivalent groups in a substrate by a chiral reagent or catalyst, leading to the formation of a non-racemic product. While the application of this technique specifically for the formation of the N-tosyl isoquinoline core is an evolving area of research, the principles can be illustrated by related transformations.

A notable example in a closely related heterocyclic system is the phosphoric acid-catalyzed asymmetric desymmetrization of a meso-isoquinuclidine. This strategy was employed to synthesize a chiral intermediate of (+)-catharanthine. nih.gov The process involved the desymmetrization of a meso-isoquinuclidine that featured a 1,3-diol unit, showcasing the potential of chiral catalysts to break the symmetry of a molecule and install stereocenters with high control. nih.gov Although this example does not directly yield an N-tosyl isoquinoline, it highlights the viability of using chiral catalysts, such as phosphoric acids, to achieve desymmetrization in complex nitrogen-containing polycyclic systems. The success of this methodology suggests a potential pathway for future research in the desymmetrization of appropriately substituted prochiral dihydroisoquinoline precursors to access chiral N-tosyl isoquinolines.

Enantioselective and Diastereoselective Syntheses of N-Tosylisoquinoline Derivatives

The development of stereoselective methods for the synthesis of N-tosylisoquinoline derivatives, particularly their saturated and partially saturated analogues like tetrahydroisoquinolines, is of significant interest due to the prevalence of the isoquinoline motif in biologically active compounds. nih.gov These methods aim to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.

Enantioselective Syntheses:

A primary strategy for the enantioselective synthesis of N-tosylisoquinoline derivatives involves the dearomatization of the isoquinoline ring. Chiral phosphoric acids have proven to be effective catalysts in this regard. For instance, the dearomatization of isoquinolines through the addition of silyl (B83357) phosphites, activated by an acyl chloride, can be catalyzed by a chiral tert-leucine-derived thiourea. This method provides access to chiral cyclic α-aminophosphonates, which are N-acylated 1,2-dihydroisoquinoline (B1215523) derivatives, with high yields and enantioselectivities. nih.gov

Another approach involves the chiral phosphoric acid-catalyzed enantioselective phosphonation of isoquinolines. This reaction constructs chiral 1,2-dihydroisoquinolines substituted with phosphoryl or phosphono groups at the C1 position, achieving good to excellent yields and enantioselectivities under mild conditions. rsc.org

Diastereoselective Syntheses:

Diastereoselective methods are crucial when creating molecules with multiple stereocenters. A highly diastereoselective [4+2] annulation has been developed for synthesizing N-tosyl-tetrahydroquinoline derivatives. This reaction occurs between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. frontiersin.orgnih.gov The process is efficient under mild conditions and demonstrates a broad tolerance for various functional groups, consistently producing 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivity. frontiersin.orgnih.gov The reaction proceeds via a proposed mechanism involving an aza-Michael/1,6-conjugate addition followed by a cyclization cascade.

The following table summarizes selected findings from a study on the diastereoselective synthesis of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile derivatives, highlighting the high diastereomeric ratios achieved. frontiersin.org

Reactant (Aldehyde Derivative)ProductYield (%)Diastereomeric Ratio (dr)
2-(o-tolyl)4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(o-tolyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile96>20:1
2-(p-tolyl)4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(p-tolyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile93>20:1
2-(2,4-dimethoxyphenyl)4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,4-dimethoxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile88>20:1
2-(2,4-dichlorophenyl)4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,4-dichlorophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile91>20:1
2-(furan-2-yl)4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(furan-2-yl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile55>20:1

Another versatile method is the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles. When reacted with allyl alkyl ketones, these cycloadditions can produce complex tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov This strategy allows for the construction of dinitrogen-fused heterocyclic systems containing the valuable tetrahydroisoquinoline core. nih.gov Similarly, the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for isoquinoline synthesis, has been adapted for diastereoselective routes to produce substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. nih.gov

The following table presents data on the diastereoselective synthesis of various N-tosyl-tetrahydroquinoline derivatives, demonstrating the scope and efficiency of the [4+2] annulation reaction. nih.gov

Substrate (ortho-tosylaminophenyl-substituted p-QM)Substrate (Cyanoalkene)Yield (%)Diastereomeric Ratio (dr)
Derived from Benzaldehyde2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile92>20:1
Derived from 2-Chlorobenzaldehyde2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile72>20:1
Derived from 4-Methoxybenzaldehyde2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile90>20:1
Derived from 2-Naphthaldehyde2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile85>20:1

Reactivity and Reaction Mechanisms of 1 Tosylisoquinoline

Electrophilic and Nucleophilic Reactivity Profiles of the N-Tosylisoquinoline Core

The N-tosylisoquinoline system, particularly when quaternized to form an N-sulfonylisoquinolinium salt, exhibits significant electrophilicity. The electron-withdrawing nature of the tosyl group enhances the partial positive charge on the C1 carbon of the isoquinoline (B145761) ring, making it a prime target for nucleophilic attack. This is a well-established reactivity pattern for isoquinoline and its derivatives, where nucleophilic substitution predominantly occurs at the C1 position. researchgate.net The increased stability of N-alkyl isoquinolinium salts due to an adjacent electron-attracting carboxyl function further supports the susceptibility of the C1 position to nucleophiles. nih.gov Consequently, a wide range of nucleophiles, including organolithium reagents, alcoholates, and borohydrides, readily add to the C1 position of isoquinolinium salts to form 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov

Oxidative Transformations and Pathways

The oxidation of the 1-tosylisoquinoline core can lead to the formation of reactive intermediates and subsequent structural transformations. The specific outcomes of these oxidations are highly dependent on the oxidant used and the reaction conditions.

Thallium(III) Trifluoroacetate (B77799) Mediated Oxidations

While specific studies on the thallium(III) trifluoroacetate mediated oxidation of this compound are not extensively documented in the reviewed literature, the reactivity of thallium(III) salts in oxidizing similar nitrogen-containing heterocycles provides insights into potential pathways. Thallium(III) salts are known to be effective oxidants for various organic substrates. nih.gov The oxidation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) proceeds through the formation of a stable N-acyl/sulfonyl iminium ion. wikipedia.org This suggests that oxidation of the dihydro-derivative of this compound could similarly generate a reactive iminium species.

Formation and Capture of Radical Cation and Aziridinium (B1262131) Ion Intermediates

The oxidation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines can proceed via a single electron transfer mechanism to generate a radical cation intermediate. wikipedia.org This radical cation can then undergo further reactions, such as hydrogen atom abstraction, to form a stable iminium ion. wikipedia.org The formation of aziridinium ions from nonactivated aziridines can be achieved through activation with an electrophile, leading to a quaternary amine that can then undergo ring-opening reactions with nucleophiles. wikipedia.org Stable aziridinium ions have been prepared and their ring-opening reactions with various nucleophiles studied, yielding optically pure acyclic amine derivatives. rsc.org

Rearrangement Reactions and Structural Reorganizations

The this compound scaffold can undergo several types of rearrangement reactions, leading to significant structural changes and the formation of new ring systems.

Wolff-Type Rearrangements Leading to Ring-Expanded Isoquinoline-1,3-diones

The Wolff rearrangement is a powerful reaction that converts α-diazocarbonyl compounds into ketenes, which can then be trapped by nucleophiles to form carboxylic acid derivatives or undergo cycloaddition reactions. rsc.orgorganic-chemistry.orgorganic-chemistry.org This rearrangement has been utilized for ring contraction of cyclic α-diazo ketones. rsc.org While a direct Wolff-type rearrangement of a this compound derivative to a ring-expanded isoquinoline-1,3-dione is not explicitly detailed in the available literature, the synthesis of isoquinoline-1,3(2H,4H)-diones, also known as homophthalimides, has been achieved through various other synthetic routes. organic-chemistry.orgresearchgate.netresearchgate.netccspublishing.org.cn For instance, the reaction of nona-2,7-diynediamide with aqueous methylamine (B109427) affords dihydroisoquinoline-1(2H),3(5H)-diones, which can be dehydrogenated to the corresponding homophthalimides. researchgate.net A study on the Wolff rearrangement of diazo ketones derived from N-tosyl-protected β-amino acids demonstrated that the reaction outcome is highly dependent on the substrate structure and solvent, with possibilities of direct carbene N-H insertion competing with the rearrangement. pku.edu.cnrsc.orgresearchgate.net

Table 1: Synthesis Methods for Isoquinoline-1,3(2H,4H)-diones

Starting MaterialReagents and ConditionsProductReference
O-benzyl hydroxylamidesPd-catalyst, base, photo-inducedHomophthalimides researchgate.net
Acryloyl benzamidesRadical precursorsIsoquinoline-1,3-diones organic-chemistry.orgresearchgate.net
Nona-2,7-diynediamideAqueous methylamine6,7-dihydro-8-methylaminoisoquinoline-1(2H),3(5H)-dione researchgate.net
Sequential Ugi/CyclizationVarious componentsIsoquinoline-1,3-diones ccspublishing.org.cn

Analogous Smiles Rearrangement Processes

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aryl group migrates. rsc.org A key variant is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile and can be used for C-C bond formation. researchgate.netccspublishing.org.cnrsc.orgspringernature.comresearchgate.netrsc.org The tosyl group in this compound is a sulfone derivative, and sulfones are known to be potential leaving groups in Smiles-type rearrangements. rsc.org

The Truce-Smiles rearrangement of N-aryl methacrylamides has been catalyzed by N-heterocyclic carbenes (NHCs), enabling the cleavage of an inert aryl C-N bond and the formation of a C(aryl)-C(alkenyl) bond. springernature.com Furthermore, a radical version of the Truce-Smiles rearrangement has been developed, initiated by the addition of a radical to a double bond in N-sulfinyl acrylamides, leading to an asymmetric aryl migration. researchgate.net In the context of N-sulfonyl compounds, ortho-tosylmethylene functionalized diaryliodonium salts have been shown to undergo an unprecedented Truce-Smiles rearrangement. researchgate.netrsc.org These examples highlight the potential for this compound to undergo analogous Smiles-type rearrangements, where the tosylated nitrogen could participate in an intramolecular nucleophilic attack, potentially leading to novel rearranged products.

Cycloaddition Reactions and Their Mechanistic Elucidation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org this compound, with its activated C=N bond, serves as a key component in several types of cycloaddition reactions.

The Imino Diels-Alder reaction is a variation of the Diels-Alder reaction where an imine functions as the dienophile, reacting with a conjugated diene to form a tetrahydropyridine (B1245486) ring. N-Tosylisoquinoline and its derivatives can act as potent dienophiles in these [4+2] cycloadditions. The mechanism of these reactions can be complex and is influenced by the nature of the reactants and reaction conditions. rsc.org

Theoretical studies on related iminium cations suggest that the reaction may not always follow a concerted pericyclic pathway. nih.gov Instead, an ionic Diels-Alder (I-DA) reaction can occur through a two-step mechanism. nih.gov This process is often initiated by the nucleophilic attack of the diene onto the electrophilic carbon of the iminium-like N-tosylisoquinoline. This attack forms an acyclic cationic intermediate. Subsequent ring closure of this intermediate yields the final cycloadduct. nih.gov The transition state of such reactions has a highly ionic character, with significant global electron density transfer (GEDT) from the diene to the N-tosylisoquinoline moiety. nih.gov

The reaction pathway can be sensitive to experimental conditions. For instance, in reactions involving N-tosyl imino-esters with dienes, temperature and solvent polarity have been shown to cause a divergence in reaction pathways. Low temperatures in polar solvents may favor one set of products, while higher temperatures can lead to the formation of different bicyclic ketones, indicating a shift in the reaction mechanism or the stability of intermediates. rsc.org

Table 1: Factors Influencing Imino Diels-Alder Reaction Pathways

Factor Influence on Mechanism Outcome Citation
Substrate Electronics Highly polar N-tosylisoquinoline acts as an electrophile. Favors a stepwise, ionic mechanism over a concerted one. nih.gov
Temperature Can favor different reaction pathways. Formation of different regio- or stereoisomeric products. rsc.org

| Solvent Polarity | Can stabilize charged intermediates. | May favor the ionic two-step mechanism. | rsc.org |

1,3-Dipolar cycloadditions, often categorized as [3+2] cycloadditions, are reactions that form five-membered heterocyclic rings. libretexts.org These reactions involve a 1,3-dipole reacting with a dipolarophile. Activated isoquinolines can participate in such reactions. A notable example is the metal-free transfer hydrogenation/cycloaddition cascade of activated isoquinolines with tosyl azides. researchgate.net

In this process, the isoquinoline is first reduced in situ to form a highly reactive enamine intermediate. This enamine then acts as the dipolarophile in a [3+2] cycloaddition with tosyl azide (B81097), which serves as the 1,3-dipole. researchgate.net The initial products are 1,2,3-triazolines, which are generally unstable and can undergo further transformations. researchgate.net This sequence provides a pathway to cyclic N-acyl amidines. Mechanistic studies using techniques like in situ NMR have suggested the involvement of a hydride shift during the cycloaddition step. researchgate.net

The regioselectivity of 1,3-dipolar cycloadditions is controlled by the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. wikipedia.org The reaction between an electron-rich enamine and an electron-poor azide is a well-established, highly reactive pairing for this type of transformation. researchgate.net

Table 2: Key Components in [3+2] Cycloaddition of Activated Isoquinolines

Component Role Description Citation
Activated Isoquinoline Precursor to Dipolarophile Reduced in situ to form a reactive N-silyl enamine intermediate. researchgate.net
Tosyl Azide 1,3-Dipole Provides the three-atom N-N-N component for the cycloaddition. researchgate.net

| Unsaturated System | Dipolarophile | The in situ-generated enamine from the isoquinoline ring. | researchgate.net |

Transition Metal-Catalyzed Reactivity of N-Tosylisoquinoline

Transition-metal catalysis offers a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high selectivity. researchgate.netnih.gov N-Tosyl compounds, including N-tosylisoquinoline, are recognized as effective coupling partners in these reactions. researchgate.net The catalyst can activate otherwise inert bonds, enabling transformations that are not feasible through other means. uniurb.it

The direct functionalization of carbon-hydrogen (C–H) bonds is a highly atom- and step-economic strategy in modern organic synthesis. nih.gov Transition metal catalysis has been instrumental in developing methods for the C–H functionalization of heterocyclic compounds like quinolines and isoquinolines. nih.govrsc.org

For isoquinoline systems, C–H activation can be directed to various positions on the ring. Catalytic systems based on palladium, rhodium, and ruthenium have been employed for these transformations. nih.govresearchgate.net For example, ruthenium catalysts have been used for the C-H/N-H oxidative coupling of phenylglycine derivatives to synthesize isoquinoline-1-carboxylates. researchgate.netscilit.com Similarly, palladium-catalyzed reactions can achieve direct alkylation of quinoline (B57606) N-oxides, a related substrate class, via a dual C-H bond activation mechanism. nih.gov These reactions often require an oxidant to regenerate the active catalytic species. nih.gov The N-tosyl group can play a role in directing the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization.

In transition metal-catalyzed reactions, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. mdpi.com The choice of ligand can influence the outcome of a reaction by altering the steric and electronic environment of the catalyst. researchgate.netresearchgate.net For example, the bite angle and bulkiness of diphosphine ligands can determine the rate-limiting step in a catalytic cycle. researchgate.net In some palladium-catalyzed reactions, ligands like 1,10-phenanthroline (B135089) are used for their robustness against oxidation and their ability to stabilize both Pd(II) and Pd(0) oxidation states, which are key intermediates in many catalytic cycles. researchgate.net

A general catalytic cycle for a C-H functionalization reaction often involves several key steps:

Coordination: The N-tosylisoquinoline substrate coordinates to the metal center.

C-H Activation: The metal catalyst cleaves a C-H bond, often assisted by a directing group, to form a metallacyclic intermediate.

Migratory Insertion/Coupling: The coupling partner is introduced, and a new bond is formed.

Reductive Elimination: The functionalized product is released from the metal center.

Catalyst Regeneration: An oxidant or other reagent regenerates the active form of the catalyst, allowing it to re-enter the cycle. nih.gov

The specific steps and intermediates can vary significantly depending on the metal, ligands, and substrates involved. frontiersin.org

Characterization of Unstable Intermediates and Reaction Pathway Elucidation

Understanding the precise mechanism of a chemical reaction requires the identification and characterization of all species involved, including short-lived, unstable intermediates and transition states. A combination of experimental and computational techniques is employed to elucidate these complex reaction pathways. researchgate.netresearchgate.net

Experimental Methods:

In Situ Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time observation of reacting species. This can help identify intermediates and provide data on reaction kinetics, revealing how the electronic nature of substrates affects reactivity. researchgate.net

Kinetic Studies: Analyzing the rate of a reaction under various conditions (e.g., changing concentrations, temperature) helps to formulate a rate law, which provides insight into the composition of the rate-determining step. researchgate.net

Control Experiments: Systematically removing or altering components of a reaction mixture can help to establish the role of each species, such as catalysts, oxidants, or initiators. researchgate.net

Computational Methods:

Density Functional Theory (DFT): Quantum chemical calculations, such as those using DFT, are powerful tools for modeling reaction pathways. nih.gov They can be used to calculate the geometries and energies of reactants, products, transition states, and intermediates. This allows for the theoretical validation of a proposed mechanism, such as distinguishing between a concerted pericyclic reaction and a stepwise ionic pathway by locating the relevant stationary points on the potential energy surface. nih.gov For example, calculations have been used to characterize acyclic cation intermediates in Imino Diels-Alder reactions. nih.gov

Through the synergistic application of these methods, a detailed picture of the reaction mechanism for transformations involving this compound can be constructed, leading to a deeper understanding and improved control over the chemical outcomes.

Analysis of Transient Triazolines and Diazocarbonyl Compounds

The reaction of N-activated isoquinolinium salts with diazo compounds represents a significant pathway for the synthesis of various heterocyclic systems. While direct studies detailing the reaction of this compound with diazocarbonyl compounds to form transient triazolines are not extensively documented in readily available literature, the general reactivity patterns of related systems provide a strong basis for understanding the expected mechanistic pathways.

Diazo compounds, particularly diazocarbonyl compounds, are versatile reagents in organic synthesis, capable of acting as 1,3-dipoles in cycloaddition reactions. The reaction of a diazocarbonyl compound with an activated imine, such as the one present in an N-tosylisoquinolinium salt, is expected to proceed via a [3+2] cycloaddition. This type of reaction would lead to the formation of a five-membered heterocyclic ring, specifically a triazoline derivative.

The proposed mechanism involves the nucleophilic attack of the diazo carbon onto the electrophilic C1 position of the N-tosylisoquinolinium cation. This initial attack would be followed by ring closure, with the terminal nitrogen of the diazo group attacking the iminium carbon, to form the transient triazoline ring. These triazoline intermediates are often unstable and can undergo further reactions, such as rearrangement or fragmentation, to yield more stable products. For instance, the loss of nitrogen gas (N₂) from the triazoline ring is a common subsequent step, leading to the formation of aziridines or other rearranged products.

The synthesis of various azole compounds, such as pyrazoles and 1,3-oxazoles, frequently employs diazocarbonyl compounds as key precursors. For example, 1,3-dipolar cycloaddition between diazo compounds and alkynes is a well-established method for pyrazole (B372694) synthesis. Similarly, the reaction of metal carbenes derived from diazocarbonyl compounds with nitriles can lead to 1,3-oxazoles. These examples highlight the propensity of diazocarbonyl compounds to participate in cycloaddition reactions to form five-membered heterocycles, supporting the proposed formation of a transient triazoline in the reaction with an activated isoquinoline system.

Further research focusing specifically on the isolation and characterization of these transient triazoline intermediates from the reaction of this compound would be invaluable for a complete mechanistic understanding.

Kinetic Studies and Mechanistic Insights into N-Tosylisoquinoline Reactions

Kinetic studies on the reactions of N-substituted isoquinolinium salts provide crucial insights into their reactivity and the mechanisms of nucleophilic substitution at the C1 position. While specific kinetic data for this compound is not extensively reported, studies on analogous N-methylisoquinolinium salts offer a strong comparative framework.

Research on the reactions of substituted N-methylisoquinolinium iodides with hydroxide (B78521) ions has demonstrated the profound effect of N-methylation on the reactivity of the isoquinoline ring. N-methylation was found to increase the reactivity towards hydroxide ions by a factor of 1.2–3.4 × 10⁷ for substituents at the α-position (C1). This dramatic increase in reaction rate is attributed to the enhanced electrophilicity of the C1 carbon due to the positive charge on the nitrogen atom. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion attacks the C1 position, leading to the displacement of the leaving group.

The kinetics of these reactions are typically determined by monitoring the disappearance of the isoquinolinium salt or the appearance of the product over time, often using spectroscopic methods like UV-vis spectroscopy. Such analyses allow for the determination of rate constants and the elucidation of the reaction order with respect to each reactant. For instance, a kinetic analysis of a "declick" reaction involving the release of an amine from a coupled product showed a multi-step mechanism with a detectable intermediate. Global data fitting and singular value decomposition were employed to extract the spectra and time-dependence of each species, along with the rate constants for each step.

Applications of 1 Tosylisoquinoline in Complex Molecule Synthesis

Construction of Advanced Nitrogen-Containing Heterocyclic Scaffolds

1-Tosylisoquinoline serves as a powerful precursor for the synthesis of a variety of advanced nitrogen-containing heterocyclic scaffolds. A key strategy involves the dearomative functionalization of the isoquinoline (B145761) ring system. Activation of this compound, typically through N-alkylation to form the corresponding isoquinolinium salt, generates a highly electrophilic species. Subsequent reduction, often with a mild reductant like Hantzsch ester or through transfer hydrogenation, produces a 1,2-dihydroisoquinoline (B1215523) intermediate. This enamine-like species is nucleophilic at the C4 position and can react with a range of electrophiles to introduce new functional groups and build complexity. rsc.orgnih.gov

This methodology allows for the construction of highly substituted tetrahydroisoquinoline cores, which are prevalent motifs in numerous biologically active natural products and pharmaceuticals. The reaction tolerates a variety of electrophiles, including Michael acceptors and aldehydes, leading to the formation of diverse heterocyclic structures.

A notable application of this strategy is the formal [3+2] cycloaddition reaction. The in-situ generated enamine from the reduction of a 1-tosylisoquinolinium salt can react with suitable two-carbon components. This approach provides a convergent and efficient route to fused heterocyclic systems containing a five-membered ring fused to the isoquinoline framework.

Role as a Key Precursor for Polycyclic Systems

The reactivity of this compound extends beyond simple functionalization, enabling its use as a key precursor for the assembly of complex polycyclic systems. The dearomatization-functionalization cascade is a powerful tool in this regard. By carefully selecting the electrophile, annulation reactions can be triggered, leading to the formation of new rings fused to the isoquinoline core. rsc.orgnih.gov

For instance, the reaction of the enamine intermediate derived from a 1-tosylisoquinolinium salt with electrophiles containing a latent nucleophilic site can initiate a subsequent intramolecular cyclization. This domino reaction sequence allows for the rapid construction of intricate polycyclic scaffolds from simple starting materials. These reactions can be considered formal [4+2] or [3+3] cycloadditions, providing access to complex bridged or fused ring systems that would be challenging to synthesize through other methods. rsc.orgnih.gov

The ability to forge multiple carbon-carbon and carbon-heteroatom bonds in a single operation highlights the efficiency and synthetic utility of this compound in the generation of molecular complexity.

Diversification Strategies Based on the N-Tosylisoquinoline Framework

The this compound framework offers multiple avenues for structural diversification, allowing for the generation of libraries of related compounds for applications such as drug discovery. The tosyl group itself can be a point of diversification. It can be removed under reductive conditions or replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions, although the latter is less common for 1-substituted isoquinolines.

More significantly, the dearomative functionalization approach provides a rich platform for diversification. The choice of the N-substituent on the isoquinolinium salt and the electrophile used to trap the enamine intermediate can be systematically varied to access a wide range of analogs. This strategy allows for the exploration of the chemical space around the core scaffold, enabling the fine-tuning of biological activity or material properties.

The following table illustrates the diversification potential through the reaction of a generic N-alkyl-1-tosylisoquinolinium salt with various electrophiles:

N-Substituent (R)ElectrophileResulting Scaffold
MethylMethyl vinyl ketone4-(3-oxobutyl)tetrahydroisoquinoline
BenzylAcrolein4-(3-oxopropyl)tetrahydroisoquinoline
EthylN-PhenylmaleimideFused polycyclic imide

This modularity is a key advantage of using this compound as a starting material for the synthesis of diverse molecular entities.

Stereoselective Transformations for the Assembly of Scaffold Structures

The construction of enantiomerically pure or enriched scaffolds is a critical challenge in modern organic synthesis, particularly for the development of chiral drugs. This compound and its derivatives have been employed in stereoselective transformations to assemble chiral scaffold structures.

One major approach involves the asymmetric dearomatization of the isoquinoline ring. By employing a chiral catalyst, the addition of a nucleophile to an activated 1-tosylisoquinolinium salt can proceed with high enantioselectivity. For example, the use of chiral anion-binding catalysts has been shown to facilitate the enantioselective addition of nucleophiles to isoquinolinium salts, leading to the formation of chiral 1,2-dihydroisoquinoline derivatives. nih.gov

Another strategy involves the use of a chiral auxiliary attached to the nitrogen atom of the isoquinoline. This auxiliary can direct the stereochemical outcome of subsequent transformations, such as the addition of nucleophiles or cycloaddition reactions. While not always starting directly from this compound, the principles can be applied to its derivatives. For instance, the diastereoselective synthesis of tetrahydroisoquinolines can be achieved from chiral precursors. rsc.org

Furthermore, the development of iridium-catalyzed intramolecular asymmetric allylic dearomatization reactions of isoquinolines showcases a powerful method for generating chiral, spirocyclic, or fused ring systems. nih.gov Although these examples may not directly use the tosyl group at the C1 position, the underlying principle of stereoselective dearomatization is a key concept that can be extended to suitably functionalized this compound derivatives, opening up avenues for the synthesis of complex, chiral, three-dimensional structures.

Computational and Theoretical Investigations of N Tosylisoquinoline Systems

Molecular Modeling and Mechanistic Prediction for N-Tosylisoquinoline Chemistry

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing valuable predictions about reaction mechanisms and chemical reactivity. For N-tosylisoquinoline systems, molecular modeling can be employed to visualize the three-dimensional structures of reactants, intermediates, and transition states, offering a qualitative and quantitative understanding of the factors that control a chemical process.

One of the primary applications of molecular modeling is the prediction of reaction outcomes. By simulating the interaction between N-tosylisoquinoline and various reagents under different conditions, it is possible to forecast the most likely products and identify potential side reactions. This predictive capability is particularly useful in the design of new synthetic routes and the optimization of reaction conditions.

Mechanistic prediction is another area where molecular modeling excels. For example, in transition-metal-catalyzed reactions, molecular modeling can help to elucidate the role of the catalyst, the ligand, and the solvent in the reaction mechanism. It can be used to study the coordination of the N-tosylisoquinoline to the metal center, the insertion of reactants into metal-ligand bonds, and the reductive elimination of the final product. These simulations provide a detailed, atomistic view of the reaction pathway, which is often difficult to obtain through experimental methods alone. nih.gov

Furthermore, molecular modeling can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For N-tosylisoquinoline derivatives, QSAR models could be developed to predict their efficacy as therapeutic agents, while QSPR models could predict properties such as solubility or reactivity.

Electronic Structure Analysis and Correlation with Reactivity

The electronic structure of a molecule is intrinsically linked to its reactivity. By analyzing the distribution of electrons within an N-tosylisoquinoline system, it is possible to gain a deep understanding of its chemical behavior and predict how it will interact with other molecules.

Various computational methods are used to analyze the electronic structure, including the examination of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the calculation of atomic charges. The energies and shapes of the HOMO and LUMO, often referred to as frontier orbitals, are particularly important as they typically govern how a molecule participates in chemical reactions.

For instance, in a reaction where N-tosylisoquinoline acts as an electrophile, the LUMO will be the primary orbital involved in accepting electrons from a nucleophile. A lower LUMO energy would indicate a higher electrophilicity and thus greater reactivity towards nucleophiles. Conversely, if N-tosylisoquinoline were to act as a nucleophile, the energy and localization of the HOMO would be critical.

The analysis of the electronic structure can also reveal the most reactive sites within the molecule. For example, by calculating the partial atomic charges, one can identify atoms with a significant positive or negative charge, which are likely to be susceptible to nucleophilic or electrophilic attack, respectively. This information is invaluable for predicting the regioselectivity of reactions.

In the broader context of related heterocyclic systems, studies have shown a clear correlation between electronic structure and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energies of the frontier orbitals and the charge distribution, thereby modulating the reactivity of the entire molecule. These principles are directly applicable to the N-tosylisoquinoline framework, where the tosyl group itself acts as a strong electron-withdrawing group, influencing the reactivity of the isoquinoline (B145761) ring.

ParameterSignificance in Reactivity
HOMO EnergyIndicates nucleophilic character; higher energy suggests greater reactivity.
LUMO EnergyIndicates electrophilic character; lower energy suggests greater reactivity.
Atomic ChargesPredicts sites for nucleophilic (positive charge) or electrophilic (negative charge) attack.
Electron Density DistributionReveals electron-rich and electron-poor regions, guiding understanding of reaction selectivity.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures reduce side reactions (e.g., over-tosylation).
  • Stoichiometry : A 1.1:1 molar ratio of TsCl to isoquinoline minimizes excess reagent.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥95% purity .

How can researchers resolve contradictory spectroscopic data observed in this compound derivatives during structural elucidation?

Level : Advanced
Answer :
Contradictions in NMR or mass spectra often arise from:

  • Tautomerism : Isoquinoline derivatives may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature 1H^1H-NMR to identify dynamic equilibria .
  • Impurity Interference : Trace solvents (e.g., DMF) or byproducts (e.g., detosylated intermediates) can skew data. Employ high-resolution mass spectrometry (HRMS) to distinguish molecular ions from artifacts .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data conflict .

Q. Methodological Workflow :

Reproduce Data : Repeat experiments under identical conditions.

Cross-Validate : Compare with computational simulations (e.g., DFT-predicted NMR shifts).

Contextualize : Review prior literature on analogous compounds to identify common pitfalls .

What frameworks ensure rigorous experimental design when probing the reaction mechanisms of this compound in catalytic systems?

Level : Advanced
Answer :
Mechanistic studies require adherence to structured frameworks to avoid bias:

  • PICO Framework : Define P opulation (reaction substrates), I ntervention (catalytic conditions), C omparison (control experiments), and O utcome (kinetic/thermodynamic parameters) .
  • FINER Criteria : Ensure the hypothesis is F easible (resource-appropriate), I nteresting (addresses knowledge gaps), N ovel (e.g., unexplored solvent effects), E thical (minimize hazardous waste), and R elevant (theoretical/practical implications) .

Q. Example Application :

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation.
  • Isotope Labeling : 18O^{18}O-labeling in hydrolysis studies to confirm nucleophilic attack pathways .

How should supplementary materials be structured to support complex reaction pathways involving this compound in a manuscript?

Level : Methodology
Answer :
Follow journal-specific guidelines (e.g., RSC or Beilstein) for supplementary

  • File Organization :
    • SI-1_SyntheticProcedures.pdf : Detailed protocols for all intermediates, including RfR_f values (TLC) and spectral datasets .
    • SI-2_ComputationalData.xlsx : Cartesian coordinates and energy values for DFT-optimized structures.
  • Referencing : In-text citations like "See SI-3 for kinetic plots" ensure traceability .
  • Ethical Compliance : Disclose all unanticipated side reactions and failed attempts to enhance reproducibility .

What statistical methods are recommended for analyzing structure-activity relationships (SAR) in this compound-based inhibitors?

Level : Advanced
Answer :
SAR analysis requires multivariate approaches:

  • Principal Component Analysis (PCA) : Reduces dimensionality of physicochemical descriptors (e.g., logP, polar surface area) to identify dominant activity drivers .
  • Machine Learning : Train random forest models on inhibition IC50_{50} data to predict substituent effects.
  • Validation : Use leave-one-out cross-validation (LOOCV) to assess model robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.